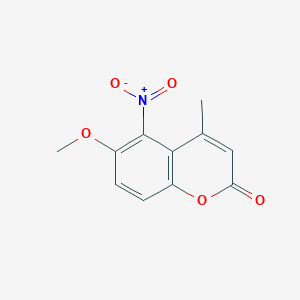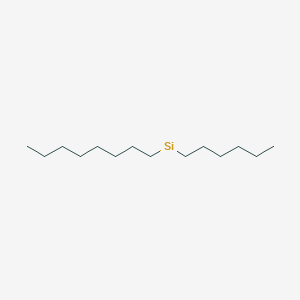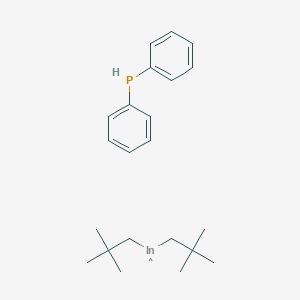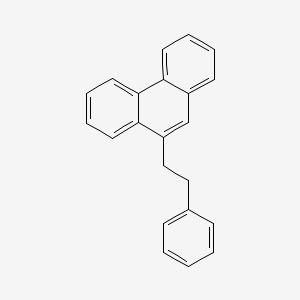
2-(Bis(2-chloroethyl)amino)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bis(2-chloroethyl)amino)propionamide is a chemical compound known for its cytotoxic properties. It belongs to the class of nitrogen mustards, which are compounds containing the bis(2-chloroethyl)amino functional group. These compounds have been historically significant in both chemical warfare and chemotherapy due to their ability to alkylate DNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)propionamide typically involves the reaction of 2-chloroethylamine with acrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2-chloroethylamine and acrylamide.
Conditions: The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-(Bis(2-chloroethyl)amino)propionamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amides, while oxidation reactions can produce corresponding oxides.
科学的研究の応用
2-(Bis(2-chloroethyl)amino)propionamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its cytotoxic effects on cells, making it a valuable tool in cancer research.
Medicine: Due to its DNA-alkylating properties, it is explored as a potential chemotherapeutic agent.
Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-(Bis(2-chloroethyl)amino)propionamide involves the formation of aziridinium ions through intramolecular displacement of the chloride ions by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the nucleophilic centers on the guanine bases. This results in the formation of interstrand cross-links, which inhibit DNA replication and transcription, leading to cell death.
類似化合物との比較
2-(Bis(2-chloroethyl)amino)propionamide is similar to other nitrogen mustards, such as:
Cyclophosphamide: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A nitrogen mustard used in the treatment of chronic lymphocytic leukemia.
Melphalan: Used in the treatment of multiple myeloma.
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with DNA and other cellular components. This makes it a valuable compound for targeted research and therapeutic applications.
特性
CAS番号 |
100608-10-4 |
|---|---|
分子式 |
C7H14Cl2N2O |
分子量 |
213.10 g/mol |
IUPAC名 |
2-[bis(2-chloroethyl)amino]propanamide |
InChI |
InChI=1S/C7H14Cl2N2O/c1-6(7(10)12)11(4-2-8)5-3-9/h6H,2-5H2,1H3,(H2,10,12) |
InChIキー |
SAARCXMPKFTYFD-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)


![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)



![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)



